Potassium 2-isopropoxypyridine-3-trifluoroborate chemical properties
Potassium 2-isopropoxypyridine-3-trifluoroborate chemical properties
[1][2]
Part 1: Executive Summary & Chemical Identity[1][2]
Potassium 2-isopropoxypyridine-3-trifluoroborate is a specialized organoboron reagent belonging to the class of Molander salts.[1][2] It serves as a robust, air-stable surrogate for 2-isopropoxypyridine-3-boronic acid in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).[1][2]
For medicinal chemists, this compound is a strategic building block. The 2-isopropoxypyridine moiety acts as a versatile pharmacophore, offering a specific steric profile (via the isopropyl group) and hydrogen bond acceptor modulation (via the pyridine nitrogen).[1][2] Unlike its boronic acid counterpart, which is prone to rapid protodeboronation and dehydration (boroxine formation), the trifluoroborate salt remains stable under ambient conditions, ensuring consistent stoichiometry and reproducibility in high-throughput library synthesis.[1][2]
Chemical Specifications
| Property | Detail |
| IUPAC Name | Potassium trifluoro(2-isopropoxypyridin-3-yl)borate |
| Structure | Pyridine ring, 2-isopropoxy substituted, 3-trifluoroborate substituted |
| Formula | C₈H₁₀BF₃KNO |
| Molecular Weight | 243.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, Acetone, DMF; Insoluble in Et₂O, CH₂Cl₂ |
| Stability | Air and moisture stable; indefinite shelf life at RT |
| Precursor CAS | 1150114-42-3 (Boronic Acid); 848243-25-4 (Pinacol Ester) |
Part 2: Synthesis & Preparation[1][2][5][8][9]
While commercially available (e.g., BLD Pharm BD00809566), in-house preparation is often required for scale-up or cost efficiency.[1][2] The synthesis typically proceeds via the conversion of the corresponding boronic acid or pinacol ester using potassium bifluoride (
Mechanistic Pathway (DOT Visualization)[1][2]
Figure 1: Synthetic pathway for the conversion of boronic esters to trifluoroborate salts.
Detailed Protocol: Conversion from Pinacol Ester
Objective: Synthesize 10 g of Potassium 2-isopropoxypyridine-3-trifluoroborate.
Reagents:
-
2-Isopropoxypyridine-3-boronic acid pinacol ester (1.0 equiv)[1][2]
-
Potassium Hydrogen Fluoride (
) (4.5 equiv)[1][2]
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pinacol ester (10.0 mmol) in Methanol (30 mL). Ensure complete dissolution.
-
Reagent Preparation: Separately, dissolve
(45.0 mmol, 3.51 g) in Distilled Water (10 mL). Note: etches glass; use plasticware for weighing and rapid addition. -
Addition: Add the aqueous
solution dropwise to the stirring methanol solution over 5 minutes. The reaction is slightly exothermic.[1] -
Reaction: Stir the resulting suspension vigorously at room temperature for 2–3 hours. A thick white precipitate (the product) will form.[1]
-
Concentration: Remove approximately 75% of the solvent (mostly MeOH) under reduced pressure (Rotavap) at 40°C. This forces further precipitation.[1][2]
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing (Critical):
-
Drying: Dry the white solid in a vacuum oven at 40°C for 12 hours.
Validation:
- NMR: Should show a characteristic signal around -130 to -140 ppm (quartet or broad singlet depending on resolution).[1][2]
- NMR: Distinct shift upfield compared to the starting boronate.[1]
Part 3: Reactivity Profile & Suzuki-Miyaura Coupling[1][2]
The primary utility of this salt is in Suzuki-Miyaura cross-coupling.[1][2] The 2-alkoxypyridine motif is notoriously difficult to couple using boronic acids due to protodeboronation .[1][2]
The Protodeboronation Challenge
2-Substituted pyridine boronic acids are unstable.[1][2] The basic nitrogen facilitates rapid C-B bond cleavage via a mechanism involving protonation or chelation, replacing the boron group with a hydrogen atom.[1]
-
Result: Low yields, high byproduct formation (2-isopropoxypyridine).[1][2]
-
Solution: The trifluoroborate group (
) is tetracoordinate and saturated, preventing the empty p-orbital interactions that trigger decomposition.[1][2] It acts as a "slow-release reservoir" of the active boronic acid species under basic hydrolysis conditions.[1][2]
Standard Coupling Protocol (Molander Conditions)
This protocol is optimized for coupling with aryl bromides or chlorides.[1]
Reagents:
-
Potassium 2-isopropoxypyridine-3-trifluoroborate (1.05 – 1.2 equiv)[1][2]
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR [1][2] -
Base:
(3.0 equiv) or
Workflow:
-
Setup: Charge a reaction vial with the trifluoroborate salt, aryl halide, base, and catalyst.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add the degassed solvent mixture via syringe.[1]
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Note: Reaction progress can be monitored by LCMS.[1] The trifluoroborate itself is not UV active in the same region as the product, but the consumption of the aryl halide is a clear indicator.
-
-
Workup: Dilute with Ethyl Acetate, wash with water/brine, dry over
, and concentrate.
Optimization Matrix
If yields are low, consult this matrix to adjust parameters:
| Variable | Recommendation | Rationale |
| Solvent | Switch to n-BuOH / Water (1:1) | Higher solubility of the salt; promotes hydrolysis to active species. |
| Base | Milder buffering can reduce protodeboronation of the released acid. | |
| Catalyst | RuPhos Pd G3 | Superior for sterically hindered or electron-rich heteroaryl couplings.[1][2] |
| Temp | Reduce to 60°C | If protodeboronation is observed (byproduct mass = M-Boron+H).[1][2] |
Part 4: Mechanistic Visualization
Understanding the "Slow Release" mechanism is vital for troubleshooting. The trifluoroborate is not the active transmetalating species; it must first hydrolyze.[1]
Figure 2: The "Slow Release" mechanism. The equilibrium between the stable trifluoroborate and the active boronic acid prevents the accumulation of unstable species.
Part 5: Safety & Handling
-
HF Generation: While stable, contact with strong acids can release trace Hydrogen Fluoride (HF).[1] Always work in a fume hood.[1][2]
-
Storage: Store at room temperature in a sealed container. Unlike boronic acids, refrigeration is not strictly necessary but recommended for long-term (>1 year) storage to prevent slow hydrolysis by atmospheric moisture.[1][2]
References
-
Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link[1][2]
-
Molander, G. A., & Canturk, B. (2009).[1][4] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link[1][2]
-
Deng, X., et al. (2011).[1] Palladium-Catalyzed Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Chlorides. Organic Letters. Link[1][2]
-
BLD Pharm. (n.d.).[1] Potassium 2-isopropoxypyridine-3-trifluoroborate Product Page. Link
Sources
- 1. 1144573-61-4|Potassium trifluoro(6-methoxypyridin-3-yl)borate|BLD Pharm [bldpharm.com]
- 2. 1144573-61-4|Potassium trifluoro(6-methoxypyridin-3-yl)borate|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
